

Betulin ditosylate chemical structure and properties

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Compound of Interest

Compound Name: *Betulin ditosylate*

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An In-depth Technical Guide to **Betulin Ditosylate**

Abstract

Betulin ditosylate, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of significant interest in medicinal chemistry and materials science. The addition of two tosylate groups to the betulin backbone at positions C3 and C28 enhances its reactivity and modifies its solubility profile, making it a versatile intermediate for the synthesis of novel bioactive molecules.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological context of **betulin ditosylate**, tailored for researchers and professionals in drug development. It includes detailed experimental protocols and visual diagrams of relevant pathways and workflows to facilitate further research and application.

Chemical Structure and Identification

Betulin ditosylate is systematically known as

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate.[2]
[3] The core structure is the lupane-type triterpenoid skeleton of betulin, with tosyl groups ester-linked to the primary and secondary hydroxyl functions at C28 and C3, respectively.

Chemical Structure:



[Image of Betulin Ditosylate Structure]

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Caption: 2D representation of the **Betulin Ditosylate** molecule.

Physicochemical and Spectroscopic Properties

The introduction of tosylate moieties significantly alters the properties of the parent betulin molecule, influencing its solubility and reactivity. Key quantitative data are summarized below.

Property	Value	Reference
Systematic Name	(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a- [(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate	[2][3]
Synonyms	Betulin 3,28-di-O-tosylate, (3β)-lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate)	
Molecular Formula	C ₄₄ H ₆₂ O ₆ S ₂	
Molecular Weight	751.09 g/mol	
CAS Number	77265-02-2	
Appearance	White to off-white crystalline solid/powder	
Purity	≥95% (by HPLC)	
Solubility	Chloroform (1 mg/ml), slightly soluble in DMF	
UV λ _{max}	225 nm	
Storage	-20°C or 2-8°C	

Spectroscopic Data:

- ¹H and ¹³C NMR: While specific spectral data for **betulin ditosylate** is not widely published, spectra were recorded for its crystal structure determination. The spectra are expected to show characteristic signals for the tosyl groups (aromatic protons ~7.3-7.8 ppm, methyl protons ~2.4 ppm) in addition to the modified signals of the betulin backbone.

- IR Spectroscopy: The IR spectrum of **betulin ditosylate** would exhibit characteristic absorption bands for the sulfonate groups (S=O stretching around 1350 cm^{-1} and 1175 cm^{-1}) and C-O-S stretching, which are absent in the parent betulin molecule.

Synthesis and Purification

Betulin ditosylate is prepared via the tosylation of naturally occurring betulin, which is readily extracted from the bark of birch trees.

Experimental Protocol: Synthesis of **Betulin Ditosylate**

This protocol is based on the general procedure for the tosylation of alcohols.

- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve betulin (1.0 eq) in anhydrous pyridine (10-15 mL per gram of betulin).
- Cooling: Cool the resulting clear solution to 0°C in an ice bath.
- Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C .
- Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add cold water or crushed ice to quench the excess TsCl.
- Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of pyridine).
- Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

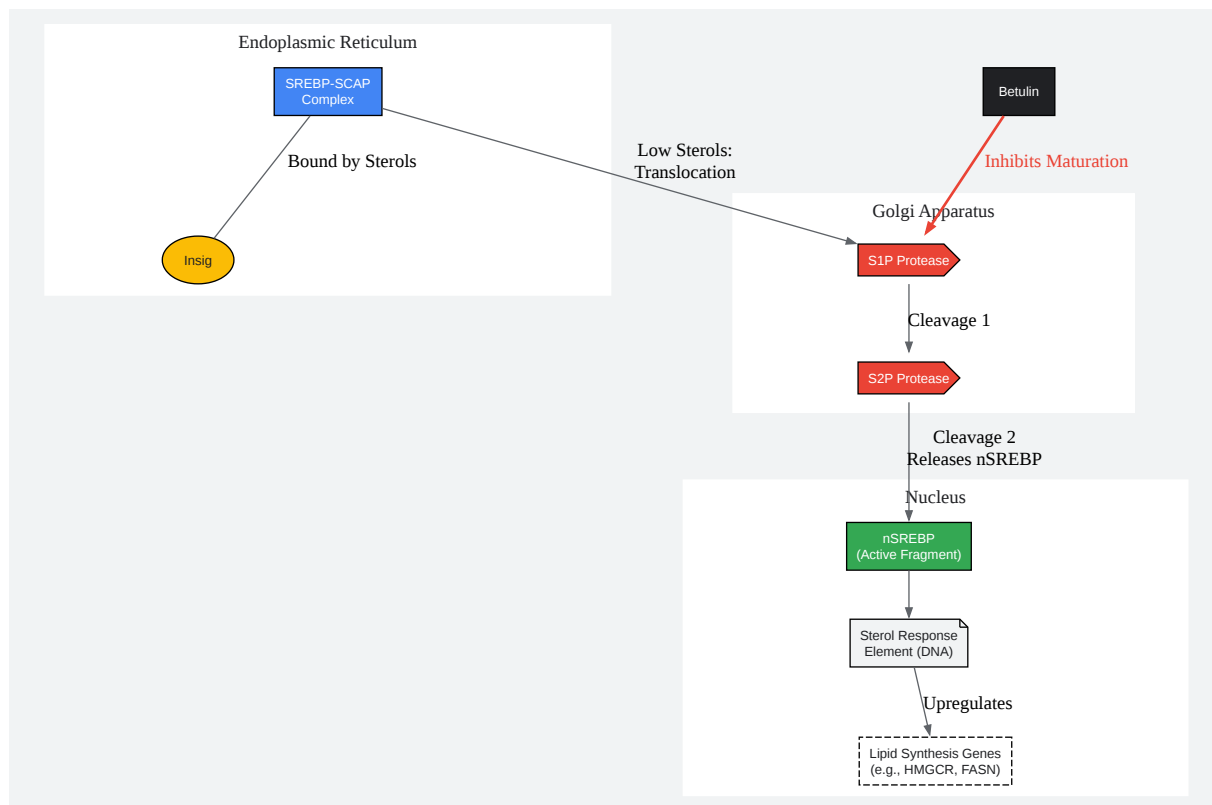
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure **betulin ditosylate**.
- Crystallization: For further purification, single crystals can be grown from a hexanes/dichloromethane (15/1) solution by slow evaporation at ambient temperature.

Biological Activity and Mechanism of Action

While **betulin ditosylate** is primarily utilized as a synthetic intermediate, its biological profile is an area of growing interest. Direct studies on its mechanism of action are limited; however, its activity can be contextualized by its parent compound, betulin. Betulin is known to be an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is crucial for lipid homeostasis.

SREBP Signaling Pathway (Inhibited by Betulin):

The SREBP pathway regulates the synthesis of cholesterol and fatty acids. Betulin prevents the maturation of SREBP, thereby reducing the expression of lipogenic genes. It is plausible that **betulin ditosylate** may retain or modulate this activity.



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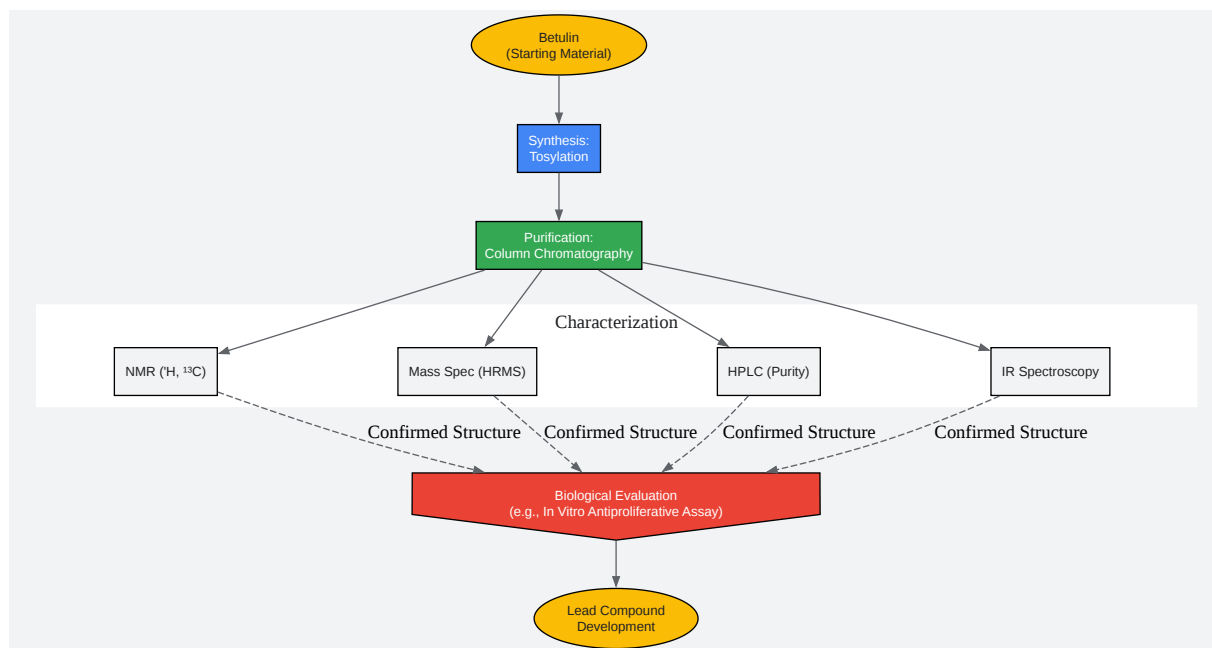
Caption: The SREBP signaling pathway, a known target of the parent compound, betulin.

Betulin derivatives are widely investigated for anticancer and anti-inflammatory properties, suggesting that **betulin ditosylate** could be a valuable scaffold for developing agents targeting these areas.

Experimental Methodologies

A structured workflow is essential for the synthesis, characterization, and evaluation of **betulin ditosylate** and its subsequent derivatives.

General Experimental Workflow:



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Caption: Standard workflow for synthesis and evaluation of **betulin ditosylate**.

Protocol: Purity Analysis by HPLC

This method can be adapted from protocols used for betulin and its derivatives.

- System: HPLC unit with a PDA detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with Methanol:Water (e.g., 87:13 v/v), potentially with 0.1% TFA.
- Flow Rate: 1.0 mL/min.
- Detection: 210 nm or 225 nm.
- Temperature: 30°C (column oven).

- **Sample Preparation:** Dissolve a known concentration of **betulin ditosylate** in a suitable solvent (e.g., chloroform or mobile phase) and inject. Purity is determined by the peak area percentage.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This is a general protocol to screen for cytotoxic activity against cancer cell lines.

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- **Compound Treatment:** Prepare serial dilutions of **betulin ditosylate** in culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 μ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at ~570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Applications and Future Directions

Betulin ditosylate serves as a key intermediate in the synthesis of more complex molecules. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the C3 and C28 positions. This allows for the creation of libraries of novel betulin derivatives for drug discovery programs. Its potential applications are diverse:

- **Pharmaceutical Development:** As a scaffold for creating new anticancer, anti-inflammatory, and antiviral agents.
- **Materials Science:** Explored for its potential in the development of biodegradable polymers and coatings.
- **Cosmetic Formulations:** Used in skincare products for potential anti-aging and skin health benefits.

Future research should focus on elucidating the specific molecular targets and signaling pathways of **betulin ditosylate** itself, as well as exploring its pharmacokinetic and pharmacodynamic profiles through in vivo studies.

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